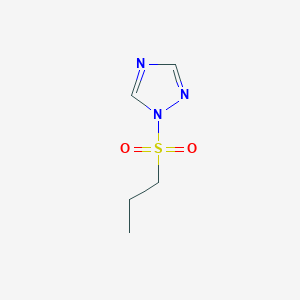

1-(propylsulfonyl)-1H-1,2,4-triazole

Description

Properties

Molecular Formula |

C5H9N3O2S |

|---|---|

Molecular Weight |

175.21 g/mol |

IUPAC Name |

1-propylsulfonyl-1,2,4-triazole |

InChI |

InChI=1S/C5H9N3O2S/c1-2-3-11(9,10)8-5-6-4-7-8/h4-5H,2-3H2,1H3 |

InChI Key |

WQILKMOCXWNEBI-UHFFFAOYSA-N |

Canonical SMILES |

CCCS(=O)(=O)N1C=NC=N1 |

Origin of Product |

United States |

Synthetic Methodologies and Route Optimization for 1 Propylsulfonyl 1h 1,2,4 Triazole

Established Approaches for N-Sulfonylation of 1,2,4-Triazoles

The introduction of a sulfonyl group onto a nitrogen atom of the 1,2,4-triazole (B32235) ring is a key transformation in the synthesis of compounds like 1-(propylsulfonyl)-1H-1,2,4-triazole. Several general methods have been developed for this purpose.

Sulfonylation of NH-1,2,4-Triazoles

The most direct method for the synthesis of N-sulfonylated triazoles is the reaction of a pre-formed 1,2,4-triazole with a sulfonyl chloride in the presence of a base. This reaction involves the deprotonation of the NH group of the triazole, followed by nucleophilic attack on the sulfur atom of the sulfonyl chloride. For instance, the reaction of 5-aryl-4-amino-3-mercapto-1,2,4-triazole with 4-methylbenzene sulfonyl chloride in dry pyridine (B92270) yields the corresponding sulfonated product. crpsonline.com

Another approach involves the use of copper(I) catalysts. An efficient room-temperature method for the synthesis of 1-sulfonyl-1,2,3-triazoles has been described using in situ generated copper(I) acetylides and sulfonyl azides. nih.gov The copper(I) thiophene-2-carboxylate (B1233283) (CuTC) catalyst has been shown to be effective under both anhydrous and aqueous conditions, providing good yields. nih.gov

| Reactant 1 | Reactant 2 | Catalyst/Base | Product | Reference |

| 5-Aryl-4-amino-3-mercapto-1,2,4-triazole | 4-Methylbenzene sulfonyl chloride | Pyridine | 4-[(4-methylphenyl) sulfonyl]-5-phenyl-4H-1, 2, 4-triazole-3-thiol | crpsonline.com |

| Alkyne | Sulfonyl azide | Copper(I) thiophene-2-carboxylate (CuTC) | 1-Sulfonyl-1,2,3-triazole | nih.gov |

Cyclization Reactions Leading to Sulfonylated Triazoles

Cyclization reactions offer an alternative route to sulfonylated triazoles, where the triazole ring is formed with the sulfonyl group already incorporated or introduced during the cyclization process. For example, acetyl chloride and ethyl chloroformate can react with N1-tosylamidrazones to produce tosylated 1,2,4-triazoles and 1,2,4-triazol-3-ones, respectively. africaresearchconnects.com

A practical room-temperature, aerobic copper-catalyzed three-component reaction of aromatic ketones, sodium sulfinates, and azides provides facile access to 4-sulfonyl-1,5-disubstituted-1,2,3-triazoles. nih.govnih.gov This reaction proceeds through a sequential aerobic copper(II)chloride-catalyzed oxidative sulfonylation and a Dimroth azide-enolate cycloaddition. nih.gov

| Reactants | Catalyst | Product | Yield Range | Reference |

| Aromatic ketones, sodium sulfinates, azides | Copper(II) chloride | 4-Sulfonyl-1,5-disubstituted-1,2,3-triazoles | 34-89% | nih.govnih.gov |

Multicomponent Reactions for 1,2,4-Triazole Synthesis with Sulfonyl Incorporation

A one-pot, three-component reaction involving aromatic ketones, sodium sulfinates, and organic azides, catalyzed by aerobic copper, has been reported for the synthesis of 4-sulfonyl-1,2,3-triazoles. nih.govresearchgate.net This method avoids the need for pre-synthesized and isolated sulfonyl ketones. nih.gov Additionally, a metal-free, base-promoted three-component reaction of 1,3-diones, β-nitrostyrenes, and hydrazones has been developed to synthesize 1,2,4-triazole-based hybrids. rsc.org Another multicomponent process allows for the direct synthesis of 1-aryl 1,2,4-triazoles from anilines, amino pyridines, and pyrimidines. nih.gov

Specific Synthesis Strategies for 1-(Propylsulfonyl)-1H-1,2,4-Triazole

While general methods provide a foundation, the specific synthesis of 1-(propylsulfonyl)-1H-1,2,4-triazole requires tailored strategies to ensure optimal yield and regioselectivity.

Optimization of Reaction Conditions for Propylsulfonylation

The optimization of reaction conditions is crucial for maximizing the yield and purity of the desired product. Factors such as the choice of solvent, base, temperature, and reaction time can significantly influence the outcome of the propylsulfonylation of 1,2,4-triazole. For instance, in copper-catalyzed reactions, the choice of solvent is critical; while acetonitrile (B52724) can suppress product formation, dichloromethane (B109758) and chloroform (B151607) may lead to complete conversion. nih.gov The catalyst loading is another parameter that can be adjusted to achieve complete conversion and selectivity. nih.gov Systematic optimization of these parameters for the reaction of 1,2,4-triazole with propylsulfonyl chloride is necessary to develop an efficient and scalable synthetic process.

Regioselective Synthesis Strategies for 1-Sulfonyl Isomers

1,2,4-Triazole has two potential sites for N-sulfonylation (N1 and N4), which can lead to the formation of isomeric products. dnu.dp.ua Achieving regioselectivity for the desired 1-sulfonyl isomer is a key challenge. The regioselectivity of the sulfonylation reaction can be influenced by several factors, including the nature of the substituents on the triazole ring, the reaction conditions, and the choice of catalyst.

Metal-free preparations have been described that offer high regioselectivity. For example, the reaction of organic azides with bromovinylsulfonyl fluoride (B91410) yields 4-fluorosulfonyl 1,2,3-triazoles with excellent regioselectivity. acs.org Furthermore, visible-light-driven three-component reactions have been developed for the regioselective N1- and N2-heterocycloalkylation of N1-sulfonyl-1,2,3-triazoles. rsc.org These strategies could potentially be adapted to control the regioselectivity of the propylsulfonylation of 1,2,4-triazole to favor the formation of the 1-(propylsulfonyl) isomer.

| Strategy | Key Feature | Outcome | Reference |

| Metal-free reaction | Use of bromovinylsulfonyl fluoride | Regioselective formation of 4-fluorosulfonyl 1,2,3-triazoles | acs.org |

| Visible-light-driven reaction | Three-component reaction | Regioselective N1- and N2-alkylation of N1-sulfonyl-1,2,3-triazoles | rsc.org |

Novel Synthetic Pathways and Catalytic Systems

Transition Metal-Catalyzed Methods for Triazole Functionalization

While direct transition metal-catalyzed N-sulfonylation of 1,2,4-triazole is not extensively documented, the principles of such catalysis are well-established in related transformations, particularly for the synthesis of the isomeric 1-sulfonyl-1,2,3-triazoles. Copper catalysts, in particular, have proven highly effective in forming N-S bonds.

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone for creating 1-sulfonyl-1,2,3-triazoles from sulfonyl azides and terminal alkynes. elsevierpure.comscispace.com In these reactions, a copper(I) catalyst, such as copper(I) iodide (CuI) or copper(I) thiophene-2-carboxylate (CuTC), facilitates the cycloaddition, leading to the selective formation of the N-sulfonylated triazole. scispace.comnih.govacs.org The choice of catalyst, ligands, and reaction conditions is critical to direct the reaction towards the desired N-sulfonyl product and prevent the formation of side products like ketenimines. elsevierpure.comnih.gov For instance, the use of CuTC allows the reaction to proceed efficiently at room temperature in both anhydrous and aqueous conditions. nih.govnih.gov

These established copper-catalyzed methodologies for the 1,2,3-triazole isomer suggest a potential pathway for the synthesis of 1-(propylsulfonyl)-1H-1,2,4-triazole. A hypothetical route could involve the copper-catalyzed coupling of 1H-1,2,4-triazole with propanesulfonyl chloride. The catalyst would likely function by activating the N-H bond of the triazole, facilitating nucleophilic attack on the sulfonyl chloride.

| Catalyst | Reactants | Product Isomer | Solvent | Key Features | Yield |

| CuI / 2,6-Lutidine | Phenylacetylene, Tosyl azide | 1,2,3-Triazole | Chloroform | Prevents ketenimine pathway; selective for N-sulfonyl product. elsevierpure.com | Good to Excellent elsevierpure.com |

| CuTC | Various Alkynes, Tosyl azide | 1,2,3-Triazole | Water or Toluene | Room temperature synthesis; bench-stable catalyst. nih.gov | Good nih.gov |

| Cu(OAc)₂ | Nitriles, Hydroxylamine | 1,2,4-Triazole | Not specified | One-pot synthesis of the triazole ring from simple precursors. nih.gov | Moderate to Good nih.gov |

This table illustrates the utility of copper catalysts in the synthesis of sulfonylated triazoles and related heterocycles, suggesting their potential application for the target compound.

Metal-Free Synthetic Protocols

Metal-free approaches offer significant advantages, including reduced cost, lower toxicity, and simplified product purification by avoiding residual metal contamination. The most direct metal-free route to 1-(propylsulfonyl)-1H-1,2,4-triazole involves the direct N-sulfonylation of the parent 1H-1,2,4-triazole.

This reaction is typically performed by treating 1H-1,2,4-triazole with propanesulfonyl chloride in the presence of a base. The base, such as triethylamine (B128534) or sodium ethoxide, acts as a proton scavenger, deprotonating the triazole ring to generate a more nucleophilic triazolide anion, which then attacks the electrophilic sulfur atom of the sulfonyl chloride. nih.gov

A critical consideration in this synthesis is regioselectivity. The 1,2,4-triazole anion has two potentially nucleophilic nitrogen atoms (N1 and N4), which can lead to a mixture of 1-sulfonyl and 4-sulfonyl regioisomers. Studies on the reaction of N-unsubstituted 1,2,3-triazoles with various sulfonyl chlorides have shown that the ratio of isomers can be influenced by factors such as the steric bulk of the substituents on the sulfonyl chloride and the reaction temperature. researchgate.net Generally, less bulky reagents tend to favor the N1-substituted product, which is often the kinetic product. researchgate.net Therefore, the reaction of the relatively small propanesulfonyl chloride with 1H-1,2,4-triazole would be expected to yield 1-(propylsulfonyl)-1H-1,2,4-triazole as a major product, although the formation of the N4 isomer is also possible.

| Triazole | Sulfonyl Chloride | Base | Product(s) | Key Observation |

| 4-Amino-5-phenyl-1,2,4-triazole-3-thione | 4-Chlorobenzenesulphonyl chloride | Sodium | 2-[(4-Chlorophenyl)sulfonyl]-...-triazol-3-one nih.gov | Sulfonylation occurs on an exocyclic nitrogen after tautomerization. nih.gov |

| 4-Azolyl-1,2,3-triazoles | Mesyl chloride, Tosyl chloride | Not specified | Mixture of 1-sulfonyl and 2-sulfonyl isomers researchgate.net | Less bulky sulfonyl chlorides favor the 1-substituted isomer. researchgate.net |

| 4-Azolyl-1,2,3-triazoles | 1-(2,4-Dimethylphenyl)sulfonyl chloride | Not specified | Mainly 2-sulfonyl isomer researchgate.net | More sterically hindered sulfonyl chloride favors the 2-substituted isomer. researchgate.net |

This table presents examples of metal-free N-sulfonylation of triazole derivatives, highlighting the factors that influence regioselectivity.

Green Chemistry Approaches in Sulfonylated Triazole Synthesis

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. These principles can be effectively applied to the synthesis of 1-(propylsulfonyl)-1H-1,2,4-triazole to create more sustainable and environmentally benign protocols. nih.gov

Key green strategies applicable to this synthesis include:

Use of Benign Solvents: Replacing traditional volatile organic compounds (VOCs) with greener alternatives is a primary goal. Water is an ideal green solvent for many reactions. sci-hub.se The synthesis of sulfonamides from sulfonyl chlorides and amines has been successfully performed in water, suggesting that the N-sulfonylation of 1,2,4-triazole could be adapted to an aqueous medium. sci-hub.se

Solvent-Free Conditions: Performing reactions under neat (solvent-free) conditions eliminates solvent waste entirely. This approach has been reported for the synthesis of N-alkyl and N-arylsulfonamides at room temperature, offering a highly efficient and clean synthetic route. sci-hub.se

Alternative Energy Sources: The use of alternative energy sources like microwave irradiation or ultrasound can significantly enhance reaction rates, improve yields, and reduce energy consumption. nih.gov Sonochemistry, the application of ultrasound to chemical reactions, is a powerful green tool that can facilitate the synthesis of azole heterocycles by promoting mass transfer and accelerating reaction kinetics. nih.gov

A potential green synthesis of 1-(propylsulfonyl)-1H-1,2,4-triazole could involve the reaction of 1H-1,2,4-triazole with propanesulfonyl chloride in water or under solvent-free conditions, possibly accelerated by ultrasonic irradiation. This approach would minimize waste, avoid hazardous organic solvents, and potentially reduce reaction times.

| Green Chemistry Principle | Application to Sulfonylated Triazole Synthesis | Potential Benefit |

| Atom Economy | Utilize reactions like direct N-sulfonylation that incorporate most atoms from reactants into the final product. | Minimizes waste generation. |

| Use of Safer Solvents | Replace volatile organic solvents with water or conduct the reaction under neat conditions. sci-hub.se | Reduces environmental impact and improves safety. sci-hub.se |

| Energy Efficiency | Employ alternative energy sources such as ultrasound (sonochemistry) or microwave irradiation. nih.gov | Reduces reaction times and energy consumption. nih.gov |

| Catalysis | Develop recyclable catalysts to replace stoichiometric reagents. | Increases efficiency and reduces waste. sci-hub.se |

This table summarizes key green chemistry principles and their potential application in the synthesis of 1-(propylsulfonyl)-1H-1,2,4-triazole.

Reaction Mechanisms and Chemical Transformations of 1 Propylsulfonyl 1h 1,2,4 Triazole

Electrophilic Reactivity and Substitution Patterns

The 1,2,4-triazole (B32235) ring is inherently electron-deficient due to the presence of three nitrogen atoms. This deficiency is further amplified by the N-propylsulfonyl group, which withdraws electron density from the ring. Consequently, the carbon atoms of the triazole ring are generally unreactive towards electrophilic substitution. chemicalbook.com Instead, electrophilic attack preferentially occurs at the nitrogen atoms, which possess lone pairs of electrons. chemicalbook.comcrpsonline.com

For N-unsubstituted 1,2,4-triazoles, protonation, a simple electrophilic addition, readily occurs at the N4 position. chemicalbook.com However, in 1-(propylsulfonyl)-1H-1,2,4-triazole, the N1 position is already substituted. The remaining nitrogen atoms, N2 and N4, are potential sites for electrophilic attack. The precise regioselectivity of such reactions would be influenced by steric hindrance from the propylsulfonyl group and the electronic effects governing the electron density on N2 and N4.

While direct electrophilic substitution on the triazole ring of N-sulfonylated 1,2,4-triazoles is not extensively documented, studies on related fused pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines have shown that electrophilic substitution (such as bromination, iodination, and nitration) can occur on an adjacent pyrimidine (B1678525) ring, demonstrating that the triazole moiety can be stable to such reaction conditions. nih.gov

Table 1: Predicted Electrophilic Reactivity of 1-(propylsulfonyl)-1H-1,2,4-triazole

| Site of Attack | Reactivity | Rationale |

|---|---|---|

| Triazole Carbon Atoms | Low | Electron-deficient nature of the ring, exacerbated by the electron-withdrawing sulfonyl group. |

Nucleophilic Reactivity and Substitution Patterns

The carbon atoms of the 1,2,4-triazole ring are π-deficient and, therefore, susceptible to nucleophilic attack, particularly under mild conditions. chemicalbook.com The electron-withdrawing nature of the N-propylsulfonyl group would further enhance this susceptibility. Nucleophilic substitution reactions on the triazole ring, while less common than on other aromatic systems, can be achieved. For instance, halogenated 1,2,4-triazoles can undergo nucleophilic displacement of the halide.

The propylsulfonyl group itself can act as a leaving group under certain nucleophilic conditions, leading to the cleavage of the N-S bond. This reactivity is a key feature of N-sulfonylated azoles, making them useful in various synthetic applications. For example, the reaction of N-sulfonylated triazoles with nucleophiles can lead to the transfer of the sulfonyl group or cleavage of the triazole ring.

Studies on related N-substituted triazoles have demonstrated that nucleophilic substitution can occur. For example, the reaction of a 5-chloro-2,3-diphenyltetrazolium salt with primary amines in the presence of an inorganic base leads to nucleophilic substitution to yield 5-aminotetrazolium salts, which can then rearrange to form 1,2,4-triazole derivatives. nih.gov

Rearrangement Reactions and Tautomerization Studies

The 1,2,4-triazole system is known to undergo rearrangement reactions, a notable example being the Dimroth rearrangement. However, this typically involves specific substitution patterns, such as an exocyclic amino group, that are not present in 1-(propylsulfonyl)-1H-1,2,4-triazole. Thermal rearrangement of 4-allyl substituted 4H-1,2,4-triazoles to the corresponding 1H-isomers has been observed, proceeding through what is believed to be successive SN2-type reactions. nih.gov

Tautomerism is a key feature of the 1,2,4-triazole ring. The parent compound exists in two tautomeric forms: 1H-1,2,4-triazole and 4H-1,2,4-triazole, with the 1H tautomer being more stable. ijsr.netchemmethod.commdpi.comresearchgate.net For substituted 1,2,4-triazoles, the position of the substituent significantly influences the tautomeric equilibrium. researchgate.net In the case of 1-(propylsulfonyl)-1H-1,2,4-triazole, the substitution at the N1 position locks the molecule in the 1H-tautomeric form, preventing the prototropic tautomerism observed in the unsubstituted parent ring.

Role as a Sulfonylation Reagent in Organic Synthesis

While not extensively documented specifically for 1-(propylsulfonyl)-1H-1,2,4-triazole, N-sulfonylated azoles, in general, can act as sulfonylation reagents. The triazole moiety can function as a good leaving group, facilitating the transfer of the sulfonyl group to a nucleophile. This reactivity is analogous to that of other sulfonating agents like sulfonyl chlorides. The synthesis of 4-[(4-methylphenyl) sulfonyl]-5-phenyl-4H-1,2,4-triazole-3-thiol has been reported, highlighting the formation of N-sulfonylated triazoles. crpsonline.com The subsequent reaction of such compounds could involve the transfer of the sulfonyl group.

Participation in Cycloaddition and Annulation Reactions

The 1,2,4-triazole ring can participate in cycloaddition reactions, although it is less common than for other heterocyclic systems. The reactivity in such reactions is highly dependent on the substituents. For instance, 4-phenyl-3H-1,2,4-triazole-3,5(4H)-dione (PTAD) is a well-known dienophile in Diels-Alder reactions. organic-chemistry.org

More relevant to N-sulfonylated triazoles is their use as precursors for the generation of reactive intermediates that then undergo cycloaddition or annulation. N-sulfonyl-1,2,3-triazoles are known to serve as stable precursors to N-sulfonyl azavinyl carbenes, which can then participate in cycloaddition reactions with olefins and transannulation reactions with nitriles. nih.gov While this has been demonstrated for 1,2,3-triazoles, similar reactivity could potentially be explored for 1-(propylsulfonyl)-1H-1,2,4-triazole.

Recent research has unveiled a novel reactivity of the 1,2,4-triazole backbone in annulation reactions. A Satoh-Miura-type C-H activation-annulation at a 1,2,4-triazole motif appended with a pyridine (B92270) directing group was found to induce an N-N bond-cleaving ring-opening reaction, leading to the formation of unsymmetrically substituted 2,2'-dipyridylamines. researchgate.netnih.govresearchgate.net This highlights the potential for complex transformations involving the 1,2,4-triazole ring under specific catalytic conditions.

The synthesis of 1,2,3-triazoles via cycloaddition of azides with enol ethers has also been reported as an alternative to the more common azide-alkyne cycloadditions. organic-chemistry.org

Table 2: Potential Cycloaddition and Annulation Reactivity

| Reaction Type | Potential Role of 1-(propylsulfonyl)-1H-1,2,4-triazole | Notes |

|---|---|---|

| Diels-Alder | Unlikely as a diene or dienophile | The aromatic nature and substitution pattern are not conducive to typical Diels-Alder reactivity. |

| [3+2] Cycloaddition | Potential precursor to reactive intermediates | Analogous to N-sulfonyl-1,2,3-triazoles which form carbenes. |

Oxidation and Reduction Pathways

The 1,2,4-triazole ring is generally stable to oxidation and reduction under standard conditions. The propylsulfonyl group, however, contains a sulfur atom in its highest oxidation state (+6) and is therefore resistant to further oxidation. The synthesis of alkylsulfonyl-1,2,4-triazole derivatives has been achieved through the oxidation of the corresponding alkylthio compounds, indicating the stability of the triazole ring to oxidizing agents. nih.gov

Reduction of the sulfonyl group is possible but typically requires strong reducing agents. The specific conditions for the reduction of the propylsulfonyl group in 1-(propylsulfonyl)-1H-1,2,4-triazole have not been reported in the literature. It is plausible that under harsh reducing conditions, the N-S bond could be cleaved.

Advanced Spectroscopic and Structural Characterization of 1 Propylsulfonyl 1h 1,2,4 Triazole

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The spectrum of 1-(propylsulfonyl)-1H-1,2,4-triazole would be dominated by the characteristic absorptions of the sulfonyl group and the triazole ring.

Sulfonyl (SO₂) Group Vibrations: The most prominent features in the IR spectrum would be the strong absorption bands corresponding to the sulfonyl group. The asymmetric stretching vibration (νas SO₂) typically appears in the 1350–1300 cm⁻¹ region, while the symmetric stretching vibration (νs SO₂) is found in the 1160–1120 cm⁻¹ region.

Triazole Ring Vibrations: The 1,2,4-triazole (B32235) ring exhibits several characteristic vibrations. researchgate.net Aromatic C-H stretching is expected above 3000 cm⁻¹. researchgate.net Ring stretching vibrations, involving C=N and N=N bonds, typically appear in the 1600–1400 cm⁻¹ region. researchgate.net A series of bands in the 1100-900 cm⁻¹ range can also be attributed to triazole ring vibrations. researchgate.net

Aliphatic C-H Vibrations: The propyl group will show C-H stretching vibrations just below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹) and C-H bending vibrations around 1465 cm⁻¹ and 1380 cm⁻¹.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch (Triazole) | ~3100 – 3150 | Medium-Weak |

| Aliphatic C-H Stretch (Propyl) | ~2850 – 2980 | Medium-Strong |

| C=N Ring Stretch (Triazole) | ~1500 – 1600 | Medium |

| Asymmetric SO₂ Stretch | ~1300 – 1350 | Strong |

| Symmetric SO₂ Stretch | ~1120 – 1160 | Strong |

| Triazole Ring Vibrations | ~900 – 1100 | Medium-Weak |

Mass Spectrometry (MS) for Molecular Composition and Fragmentation Pathway Determination

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and deducing its structure by analyzing the fragmentation pattern of its ions. The molecular formula of 1-(propylsulfonyl)-1H-1,2,4-triazole is C₅H₉N₃O₂S, giving it a molecular weight of 191.21 g/mol .

In an electron impact (EI) or electrospray ionization (ESI) mass spectrum, the molecular ion peak ([M]⁺ or [M+H]⁺) would be expected at m/z 191 or 192, respectively. The fragmentation pattern would likely proceed through several key pathways:

Loss of the Propyl Group: A common fragmentation pathway for alkylsulfonyl compounds is the cleavage of the C-S bond, leading to the loss of a propyl radical (•C₃H₇), resulting in a fragment ion at m/z 148.

Loss of Sulfur Dioxide: Cleavage can occur to eliminate a neutral SO₂ molecule, which is a very stable species. This would lead to a fragment corresponding to the propyl-triazole cation.

Triazole Ring Cleavage: The triazole ring itself can fragment. researchgate.netrsc.org A characteristic loss is that of a molecule of nitrogen (N₂), which is thermodynamically very favorable.

Alkyl Chain Fragmentation: The propyl group can undergo fragmentation, leading to the loss of ethene (C₂H₄), resulting in a characteristic [M-28]⁺ or [M+H-28]⁺ peak.

| m/z | Predicted Identity of Fragment | Origin of Fragment |

|---|---|---|

| 192 | [M+H]⁺ | Protonated Molecular Ion |

| 148 | [M - C₃H₇]⁺ | Loss of propyl radical |

| 127 | [M - SO₂]⁺ | Loss of sulfur dioxide |

| 69 | [C₂H₃N₃]⁺ | Triazole ring fragment |

| 43 | [C₃H₇]⁺ | Propyl cation |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the definitive solid-state structure of a molecule, offering precise measurements of bond lengths, bond angles, and intermolecular interactions. While the crystal structure for 1-(propylsulfonyl)-1H-1,2,4-triazole is not publicly available, the structure of its close analog, 1-phenylsulfonyl-1H-1,2,4-triazole, provides a valuable model for understanding the key structural features. researchgate.net

For 1-phenylsulfonyl-1H-1,2,4-triazole, X-ray analysis revealed a monoclinic crystal system with a P2₁/c space group. researchgate.net The geometry around the sulfur atom is a distorted tetrahedron, and the dihedral angle between the triazole and phenyl rings is 82.17°. researchgate.net The crystal packing is stabilized by intermolecular C-H···N and C-H···O hydrogen bonds. researchgate.net

For 1-(propylsulfonyl)-1H-1,2,4-triazole, one would expect similar features:

Tetrahedral Sulfur: The sulfur atom would adopt a distorted tetrahedral geometry, bonded to two oxygen atoms, the propyl group carbon, and the triazole nitrogen.

Planar Triazole Ring: The 1,2,4-triazole ring itself is aromatic and therefore planar. wikipedia.org

Intermolecular Interactions: The presence of the polar sulfonyl group and the nitrogen atoms of the triazole ring would likely facilitate intermolecular hydrogen bonding (e.g., C-H···O and C-H···N), which would govern the crystal packing. Unlike the rigid phenyl group, the flexible propyl chain could adopt various conformations, potentially leading to different packing arrangements or polymorphism.

| Parameter | Value |

|---|---|

| Chemical Formula | C₈H₇N₃O₂S |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.395 |

| b (Å) | 5.045 |

| c (Å) | 17.698 |

| β (°) | 115.445 |

| Volume (ų) | 918.7 |

| Z | 4 |

Analysis of Molecular Geometry and Conformation

The molecular geometry of sulfonyl-substituted triazoles is defined by the arrangement of the triazole ring relative to the sulfonyl group. In the analogous compound, 1-phenylsulfonyl-1H-1,2,4-triazole, single-crystal X-ray diffraction studies reveal a distorted tetrahedral geometry around the sulfur atom. researchgate.net This is a typical configuration for sulfonyl groups, where the sulfur is bonded to two oxygen atoms, a carbon atom (of the propyl chain in this case), and a nitrogen atom of the triazole ring.

The 1,2,4-triazole ring itself is an aromatic, planar heterocycle. wikipedia.org The key conformational feature of the molecule is the relative orientation of this planar triazole ring and the attached propylsulfonyl group. In the crystal structure of the phenyl analogue, the dihedral angle between the plane of the triazole ring and the phenyl ring is significant, measured at 82.17 (14)°. researchgate.net This near-perpendicular arrangement minimizes steric hindrance between the two ring systems. For 1-(propylsulfonyl)-1H-1,2,4-triazole, the flexible propyl chain would allow for a wider range of conformations in solution, though steric hindrance would still play a crucial role in determining the most stable arrangement. Molecular dynamics simulations on other 1,2,4-triazole derivatives have been used to predict total energies and stable conformations in different environments. nih.gov

Detailed bond lengths and angles for the sulfonyl-triazole core are expected to be similar to those reported for the phenyl derivative.

Table 1: Selected Crystallographic Data for the Analogous Compound 1-Phenylsulfonyl-1H-1,2,4-triazole researchgate.net

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 11.395 (14) |

| b (Å) | 5.045 (3) |

| c (Å) | 17.698 (19) |

| β (°) | 115.445 (3) |

| Volume (ų) | 918.7 (16) |

| Z | 4 |

Note: This data is for the analogous compound 1-phenylsulfonyl-1H-1,2,4-triazole and serves as a model for the probable crystal parameters of the propyl derivative.

Intermolecular Interactions and Crystal Packing

The way molecules arrange themselves in a solid-state crystal lattice is governed by a network of intermolecular interactions. For sulfonyl-1,2,4-triazole derivatives, hydrogen bonding and other weak interactions are critical in defining the crystal packing. researchgate.netnih.gov

In the crystal structure of 1-phenylsulfonyl-1H-1,2,4-triazole, the molecules are linked by intermolecular C—H···N and C—H···O hydrogen bonds. researchgate.net The hydrogen atoms on the aromatic rings act as donors, while the nitrogen atoms of the triazole ring and the oxygen atoms of the sulfonyl group act as acceptors. This network of weak hydrogen bonds creates a stable three-dimensional supramolecular architecture.

Advanced Chromatographic and Hyphenated Techniques for Analytical Purity and Composition

The determination of analytical purity and composition for compounds like 1-(propylsulfonyl)-1H-1,2,4-triazole relies on high-resolution separation techniques, often coupled with sensitive detection methods. ajrconline.orgchemijournal.com High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary methods, frequently "hyphenated" with Mass Spectrometry (MS) for definitive identification and quantification of the main component and any impurities. nih.gov

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a versatile and widely used method for the analysis of small organic molecules, including triazole derivatives. mdpi.comresearchgate.net In a typical RP-HPLC setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase, often a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. researchgate.net The separation is based on the differential partitioning of the analyte and impurities between the stationary and mobile phases. For sulfonyl-containing compounds, which can be polar, adjusting the mobile phase composition and pH is crucial for achieving optimal separation. sielc.com Detection is commonly performed using a UV detector, as the triazole ring possesses a chromophore.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. dnu.dp.uaxjournals.com For many 1,2,4-triazole derivatives, GC-MS can be successfully applied for purity analysis. dnu.dp.uanih.govrjptonline.org The sample is vaporized and separated on a capillary column before entering the mass spectrometer, which provides mass-to-charge ratio data, allowing for the identification of the parent compound and elucidation of impurity structures based on their fragmentation patterns. chemijournal.comxjournals.com The applicability of GC-MS depends on the volatility and thermal stability of the specific derivative; less volatile or thermally labile compounds may require derivatization prior to analysis. nbinno.com

Hyphenated Techniques (LC-MS): Liquid Chromatography-Mass Spectrometry (LC-MS) combines the superior separation capabilities of HPLC with the powerful analytical abilities of mass spectrometry. chemijournal.comresearchgate.net This technique is particularly valuable for identifying unknown impurities and degradation products. After separation on the LC column, the eluent is introduced into the mass spectrometer, where components are ionized (e.g., via electrospray ionization, ESI) and detected. Tandem mass spectrometry (LC-MS/MS) can provide even more detailed structural information by fragmenting selected ions, which is invaluable for impurity profiling. nih.gov

Table 2: Summary of Chromatographic Techniques for Analysis of Triazole Derivatives

| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Detector | Application |

| HPLC | C18, C8 (Reversed-Phase) | Acetonitrile/Water, Methanol/Water | UV, DAD | Purity determination, Quantification |

| GC-MS | Phenyl-methylpolysiloxane | Helium | MS | Identification of volatile impurities, Assay |

| LC-MS | C18 (Reversed-Phase) | Acetonitrile/Water with additives (e.g., formic acid) | MS, MS/MS | Impurity profiling, Structural elucidation |

Computational Chemistry and Theoretical Investigations of 1 Propylsulfonyl 1h 1,2,4 Triazole

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a important tool in computational chemistry for studying the electronic structure of molecules. dnu.dp.ua By calculating the electron density, DFT methods can accurately predict molecular properties, geometries, and energies. For 1-(propylsulfonyl)-1H-1,2,4-triazole, DFT calculations are used to elucidate its conformational preferences, orbital energies, and charge distribution, which are fundamental to its reactivity.

Geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 1-(propylsulfonyl)-1H-1,2,4-triazole, this involves finding the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state.

The structure of 1-(propylsulfonyl)-1H-1,2,4-triazole features a planar 1,2,4-triazole (B32235) ring linked to a propylsulfonyl group. The conformational flexibility of the molecule primarily arises from the rotation around the N1-S bond and the S-C bond of the propyl group. DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), can be employed to explore these conformational possibilities. nih.gov The analysis would identify the global minimum energy conformer and other low-energy rotational isomers, providing insight into the molecule's preferred shape. Studies on similar sulfonamide-1,2,4-triazole derivatives have utilized molecular modeling to understand these conformational features, which are crucial for subsequent structure-activity relationship studies. nih.gov

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO reflects its ability to accept electrons (electrophilicity). wikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive.

For 1-(propylsulfonyl)-1H-1,2,4-triazole, the HOMO is expected to be primarily located on the electron-rich 1,2,4-triazole ring. The strongly electron-withdrawing nature of the propylsulfonyl group would lower the energy of both the HOMO and LUMO. The LUMO is likely distributed across the sulfonyl group and the triazole ring. DFT calculations provide precise energies for these orbitals and visualize their spatial distribution. researchgate.net The analysis of these orbitals is critical for understanding how the molecule interacts with other reagents.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -7.15 |

| ELUMO | -1.89 |

| Energy Gap (ΔE) | 5.26 |

Note: Data is illustrative and based on findings for analogous 1,2,4-triazole derivatives reported in the literature. nih.gov

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution within a molecule and predict its reactive sites. The MEP map displays regions of varying electrostatic potential on the molecule's surface. Red or yellow areas indicate negative potential, corresponding to regions rich in electrons (e.g., lone pairs on heteroatoms) that are susceptible to electrophilic attack. Blue areas represent positive potential, indicating electron-poor regions (e.g., hydrogen atoms attached to electronegative atoms) that are favorable for nucleophilic attack. researchgate.net

In 1-(propylsulfonyl)-1H-1,2,4-triazole, the MEP map would be expected to show significant negative potential around the oxygen atoms of the sulfonyl group and the N2 and N4 atoms of the triazole ring. These sites represent the most likely points for interaction with electrophiles or for forming hydrogen bonds. Conversely, regions of positive potential would be located around the hydrogen atoms of the propyl chain and the triazole ring. Computational studies on various 1,2,4-triazole derivatives consistently use MEP analysis to identify these key reactive regions. nih.gov

Analysis of Chemical Reactivity Descriptors

Global reactivity descriptors, derived from the energies of the frontier molecular orbitals, offer quantitative measures of a molecule's reactivity and stability. These descriptors are calculated using DFT and provide a theoretical framework for understanding chemical behavior. dnu.dp.ua Key descriptors include:

Electronegativity (χ): Measures the ability of a molecule to attract electrons. It is calculated as χ = -(EHOMO + ELUMO)/2.

Chemical Hardness (η): Represents the resistance of a molecule to change its electron distribution. It is calculated as η = (ELUMO - EHOMO)/2.

Chemical Softness (S): The reciprocal of hardness (S = 1/η), indicating how easily a molecule's electron cloud can be polarized.

Chemical Potential (μ): Related to the escaping tendency of electrons from an equilibrium system. It is the negative of electronegativity (μ = -χ).

These descriptors, calculated for 1-(propylsulfonyl)-1H-1,2,4-triazole, would quantify the impact of the propylsulfonyl substituent on the reactivity of the triazole ring. The high electronegativity and hardness expected for such a molecule would suggest good stability.

| Descriptor | Calculated Value (eV) |

|---|---|

| Electronegativity (χ) | 4.52 |

| Chemical Hardness (η) | 2.63 |

| Chemical Softness (S) | 0.38 |

| Chemical Potential (μ) | -4.52 |

Note: Values are illustrative, calculated from the representative data in Table 1, and reflect trends observed in studies of similar compounds. acs.org

Theoretical Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational methods can accurately predict spectroscopic data, which is invaluable for structure elucidation and verification. The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating Nuclear Magnetic Resonance (NMR) chemical shifts (δ). nih.gov

For 1-(propylsulfonyl)-1H-1,2,4-triazole, GIAO-DFT calculations can predict the ¹H and ¹³C NMR spectra. The predicted chemical shifts would reflect the electronic environment of each nucleus. The protons on the triazole ring (C3-H and C5-H) are expected to appear at a low field (high ppm) due to the aromaticity of the ring and the electron-withdrawing effect of the adjacent nitrogen atoms and the N1-sulfonyl group. In the propyl chain, the methylene (B1212753) protons (α-CH₂) directly attached to the sulfur atom would be the most deshielded. A good correlation between theoretical and experimental NMR data has been demonstrated for a wide range of 1,2,4-triazole derivatives, confirming the utility of this predictive approach. mdpi.comurfu.ru

| Proton Group | Expected Chemical Shift Range (ppm) | Rationale |

|---|---|---|

| Triazole C3-H, C5-H | 8.0 - 9.0 | Aromatic ring, adjacent to electronegative N atoms. |

| Propyl α-CH₂ (next to SO₂) | 3.2 - 3.6 | Deshielded by the strongly electron-withdrawing sulfonyl group. |

| Propyl β-CH₂ | 1.7 - 2.1 | Typical aliphatic methylene region. |

| Propyl γ-CH₃ | 0.9 - 1.2 | Typical aliphatic methyl region. |

Note: These are estimated ranges based on general principles and data from analogous sulfonyl- and alkyl-substituted heterocyclic compounds. urfu.ru

Tautomerism and Isomerization Pathways

The 1,2,4-triazole ring is known to exhibit prototropic tautomerism, existing in 1H, 2H, and 4H forms depending on the position of the single hydrogen atom on a ring nitrogen. researchgate.netnih.gov Quantum-chemical calculations have shown that for the parent 1,2,4-triazole, the 1H-tautomer is generally more stable than the 4H-tautomer. mdpi.com

In the case of 1-(propylsulfonyl)-1H-1,2,4-triazole, the substituent is fixed at the N1 position. Therefore, the relevant computational study involves assessing its stability relative to its structural isomer, 4-(propylsulfonyl)-4H-1,2,4-triazole. DFT calculations can be used to compute the total energies of both isomers. Such theoretical studies on N-substituted triazoles typically find that the 1-substituted isomer is thermodynamically more stable than the 4-substituted isomer. mdpi.com Furthermore, these calculations can map the potential energy surface for the isomerization reaction, identifying the transition state and determining the activation energy barrier for the interconversion process. This information is crucial for understanding the compound's stability and potential to rearrange under certain conditions. researchgate.net

Mechanistic Insights from Computational Modeling

Computational modeling serves as a powerful tool for elucidating the intricate mechanisms of chemical reactions, offering insights into transient structures and energetic landscapes that are often inaccessible through experimental means alone. For sulfonyl-1,2,4-triazole derivatives, computational methods, particularly Density Functional Theory (DFT), are employed to investigate reaction pathways, predict the stability of intermediates, and determine the activation energies of transition states.

While specific computational studies detailing the reaction mechanisms for the formation or subsequent reactions of 1-(propylsulfonyl)-1H-1,2,4-triazole are not extensively available in the current body of scientific literature, the principles of such investigations can be understood from studies on analogous systems. Typically, a computational mechanistic study for the synthesis of a sulfonyl-triazole, such as the N-sulfonylation of a 1,2,4-triazole with a sulfonyl chloride, would involve the following:

Geometry Optimization: The three-dimensional structures of the reactants (1,2,4-triazole and propanesulfonyl chloride), intermediates, transition states, and products are optimized to find their lowest energy conformations.

Frequency Calculations: These calculations are performed to confirm the nature of the stationary points on the potential energy surface. Reactants, intermediates, and products have all real (positive) vibrational frequencies, while a transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Energy Profile Mapping: By calculating the relative energies of all species along the reaction pathway, an energy profile can be constructed. This profile visualizes the energy changes throughout the reaction, highlighting the activation energy barriers that determine the reaction kinetics.

Solvent Effects: The influence of the solvent on the reaction mechanism and energetics is often included in the calculations, as it can significantly impact the stability of charged or polar species.

For a hypothetical reaction, such as the formation of 1-(propylsulfonyl)-1H-1,2,4-triazole from 1H-1,2,4-triazole and propanesulfonyl chloride, a computational study would aim to elucidate the key steps, including the initial nucleophilic attack of a nitrogen atom of the triazole ring on the sulfur atom of the sulfonyl chloride, and the subsequent elimination of hydrogen chloride. DFT calculations would provide the energies of the transition state and any intermediates, thereby predicting the feasibility of the reaction and the most likely mechanistic pathway.

The following table provides an illustrative example of the type of data that would be generated from a DFT study on a generic N-sulfonylation reaction of a triazole. Please note that this data is hypothetical and serves to demonstrate the nature of computational findings in the absence of specific literature data for 1-(propylsulfonyl)-1H-1,2,4-triazole.

| Species | Description | Relative Energy (kcal/mol) | Key Geometric Parameter (Å) | Imaginary Frequency (cm⁻¹) |

|---|---|---|---|---|

| Reactants | 1H-1,2,4-triazole + Propanesulfonyl chloride | 0.0 | - | N/A |

| Transition State (TS1) | N-S bond formation | +25.5 | N-S distance = 2.15 | -350 |

| Intermediate (INT1) | Tetrahedral intermediate | +5.2 | N-S distance = 1.85 | N/A |

| Transition State (TS2) | HCl elimination | +15.8 | S-Cl distance = 2.50 | -520 |

| Products | 1-(propylsulfonyl)-1H-1,2,4-triazole + HCl | -10.7 | - | N/A |

Such computational insights are invaluable for understanding reaction selectivity, optimizing reaction conditions, and designing new synthetic routes for this class of compounds.

Research Applications of 1 Propylsulfonyl 1h 1,2,4 Triazole As a Synthetic Building Block and Reagent

Application of 1,2,4-Triazole (B32235) Derivatives in Organic Synthesis

While the specific use of 1-(propylsulfonyl)-1H-1,2,4-triazole as a sulfonylating agent is not detailed in available literature, the 1,2,4-triazole core is a fundamental component in numerous synthetic transformations. Generally, N-substituted triazoles are crucial intermediates in the synthesis of a wide range of biologically active compounds. The triazole moiety can act as a leaving group or be incorporated into the final molecular structure to confer specific physicochemical properties.

The 1,2,4-Triazole Nucleus as an Intermediate in Agrochemical Research

The 1,2,4-triazole scaffold is of paramount importance in the agrochemical industry, forming the backbone of many commercially successful fungicides, herbicides, and plant growth regulators. multichemindia.comrjptonline.orgarkema.com

Precursor for Novel Agrochemical Entities

1,2,4-triazole and its derivatives are key starting materials in the discovery and development of new agrochemicals. arkema.com The synthesis of novel compounds often involves the modification of the triazole ring to enhance efficacy, broaden the spectrum of activity, or improve safety profiles. A significant number of patented agrochemicals are derived from the 1,2,4-triazole core. researchgate.net

Role in Crop Protection Compound Synthesis

The most prominent role of 1,2,4-triazoles in agriculture is in the synthesis of conazole fungicides. rjptonline.org These compounds function by inhibiting the biosynthesis of ergosterol (B1671047), a critical component of fungal cell membranes. rjptonline.org This mode of action provides broad-spectrum activity against a variety of plant pathogens. The versatility of the triazole structure allows for the synthesis of a diverse library of compounds for screening and optimization in crop protection. nih.gov

| Class of Agrochemical | General Role of 1,2,4-Triazole Moiety | Examples of Commercial Products |

| Fungicides | Core structural component, inhibition of ergosterol biosynthesis | Tebuconazole, Propiconazole, Difenoconazole |

| Herbicides | Component of various herbicidally active molecules | Amitrole (an early example) |

| Plant Growth Regulators | Structural basis for compounds that influence plant development | Paclobutrazol, Uniconazole |

The 1,2,4-Triazole Scaffold as a Building Block in Materials Science Research

The unique electronic and structural properties of the 1,2,4-triazole ring have led to its investigation as a component in advanced materials. lifechemicals.com Its electron-deficient nature and thermal stability are particularly advantageous in this field. nih.gov

Electron Transport and Hole Blocking Properties in Organic Electronics

While specific data for 1-(propylsulfonyl)-1H-1,2,4-triazole is unavailable, 1,2,4-triazole derivatives, in general, are explored for their potential in organic electronic devices, such as organic light-emitting diodes (OLEDs). The electron-withdrawing nature of the triazole ring can impart electron-transporting properties to a molecule, while its high ionization potential can make it suitable for use in hole-blocking layers. These properties help to improve the efficiency and stability of such devices.

Incorporation into Polymeric and Supramolecular Architectures

The 1,2,4-triazole unit can be incorporated into the main chain or as a pendant group in polymers. researchgate.net This can influence the polymer's thermal stability, solubility, and electronic properties. For instance, poly(1-vinyl-1,2,4-triazole) has been investigated as a dielectric material in organic field-effect transistors. researchgate.net The nitrogen atoms in the triazole ring also allow for the formation of coordination polymers and metal-organic frameworks (MOFs), which have applications in catalysis, gas storage, and sensing.

| Material Application | Function of the 1,2,4-Triazole Moiety |

| Organic Electronics (OLEDs) | Potential electron-transport and hole-blocking properties |

| Polymers | Enhances thermal stability and dielectric properties |

| Metal-Organic Frameworks (MOFs) | Acts as a ligand to coordinate with metal ions |

| Corrosion Inhibitors | Forms a protective layer on metal surfaces |

Catalysis and Ligand Design Applications

There is no available research in the scientific literature detailing the use of 1-(propylsulfonyl)-1H-1,2,4-triazole as a catalyst or in ligand design. The potential for 1,2,4-triazole derivatives to act as ligands in coordination chemistry is known, with the nitrogen atoms of the triazole ring capable of coordinating with metal centers. Furthermore, sulfonate-functionalized 1,2,4-triazoles have been synthesized and used to create coordination networks. However, no studies have been published that specifically investigate 1-(propylsulfonyl)-1H-1,2,4-triazole for these purposes. Consequently, there are no research findings, data tables, or specific examples of its application in catalysis or as a ligand to report.

Structure Activity Relationship Studies and Analogues of Sulfonylated 1,2,4 Triazoles

Synthesis and Exploration of 1-(Propylsulfonyl)-1H-1,2,4-Triazole Analogues

The synthesis of N-sulfonylated 1,2,4-triazoles, including analogues of 1-(propylsulfonyl)-1H-1,2,4-triazole, is a cornerstone of research in this field. While specific literature on the direct synthesis of 1-(propylsulfonyl)-1H-1,2,4-triazole is not extensively detailed, the general synthetic strategies for N-alkylsulfonyl-1,2,4-triazoles provide a foundational understanding. A common approach involves the reaction of 1H-1,2,4-triazole with an appropriate sulfonyl chloride, such as propanesulfonyl chloride, in the presence of a base. This method allows for the direct introduction of the propylsulfonyl group onto one of the nitrogen atoms of the triazole ring.

The exploration of analogues has been a key focus, with researchers systematically modifying the alkylsulfonyl chain and substituting the triazole ring to probe structure-activity relationships. For instance, studies on 1-sulfonyl-3-amino-1H-1,2,4-triazoles have demonstrated the feasibility of synthesizing a variety of analogues by reacting different substituted benzenesulfonyl chlorides or naphthalenesulfonyl chlorides with 3-amino-1,2,4-triazole derivatives. While these examples feature aryl- and not alkyl-sulfonyl groups, the underlying synthetic principle of reacting a sulfonyl chloride with the triazole nitrogen remains the same.

Furthermore, research into 3-alkylsulfanyl-1,2,4-triazole derivatives, which are subsequently oxidized to their corresponding sulfonyl analogues, provides another synthetic avenue. This two-step process, involving alkylation of a triazole-3-thione followed by oxidation, offers a versatile method for accessing a range of 3-alkylsulfonyl-1,2,4-triazoles. The choice of the alkylating agent in the first step allows for the introduction of various alkyl chains, including the propyl group.

A summary of representative synthetic approaches for analogous sulfonylated 1,2,4-triazoles is presented in the table below.

| Starting Material | Reagent | Product Class | Reference |

| 1H-1,2,4-triazole | Propanesulfonyl chloride | 1-(Propylsulfonyl)-1H-1,2,4-triazole | General Method |

| 3-Amino-1,2,4-triazole | Arylsulfonyl chloride | 1-Arylsulfonyl-3-amino-1,2,4-triazole | zsmu.edu.ua |

| 1,2,4-Triazole-3-thione | Alkyl halide, then oxidizing agent | 3-Alkylsulfonyl-1,2,4-triazole | nih.govnih.gov |

Influence of Substituent Effects on Reactivity and Electronic Properties

The propylsulfonyl group at the N1 position of the 1,2,4-triazole (B32235) ring exerts a significant influence on the molecule's reactivity and electronic properties. The sulfonyl group is strongly electron-withdrawing, which has several key consequences for the triazole ring. This electron-withdrawing nature decreases the electron density of the triazole ring, making it less susceptible to electrophilic attack and more prone to nucleophilic attack.

The length of the alkyl chain in N-alkylsulfonyl heterocycles can also subtly modulate these electronic effects. While the primary electron-withdrawing character is dictated by the sulfonyl group itself, the alkyl chain can influence the compound's physical properties, such as solubility and lipophilicity. An increase in alkyl chain length, for instance from methyl to propyl, generally leads to increased lipophilicity. Studies on other classes of compounds, such as α-sulfo alkyl ester surfactants and N-alkylimidazolium salts, have shown that varying the alkyl chain length can impact properties like critical micelle concentration and melting points, which are related to intermolecular forces and steric effects. nih.govresearchgate.netrsc.org It is plausible that similar trends would be observed in the 1-(alkylsulfonyl)-1H-1,2,4-triazole series, where the propyl group would confer greater lipophilicity compared to smaller alkyl groups.

The electron-withdrawing effect of the sulfonyl group also impacts the acidity of the C-H bonds on the triazole ring, potentially facilitating deprotonation and subsequent functionalization at these positions. The reactivity of the sulfonyl group itself is also a consideration, as it can be a target for nucleophilic substitution under certain conditions, although the S-N bond in N-sulfonylated azoles is generally stable.

Design Principles for Enhanced Chemical Functionality

The design of functionalized N-sulfonylated heterocycles is often guided by the principles of medicinal chemistry and materials science, where specific properties are targeted through rational structural modifications. researchgate.net For 1-(propylsulfonyl)-1H-1,2,4-triazole and its analogues, several design principles can be applied to enhance their chemical functionality.

One key principle is the use of the sulfonyl group as a modifiable handle. While the propylsulfonyl group itself is relatively stable, the synthesis of analogues with different sulfonyl groups (e.g., arylsulfonyl, substituted alkylsulfonyl) allows for the fine-tuning of electronic properties and steric bulk. For example, the introduction of aromatic rings on the sulfonyl moiety can introduce opportunities for π-π stacking interactions.

Another design principle involves the functionalization of the 1,2,4-triazole ring itself. The presence of the sulfonyl group can direct or facilitate further substitutions on the triazole core. By introducing various functional groups at the C3 and C5 positions of the triazole, chemists can create a library of compounds with diverse chemical properties. These functional groups can be selected to introduce specific functionalities, such as hydrogen bond donors or acceptors, charged groups, or reactive handles for further chemical modification.

The choice of the alkyl group in the alkylsulfonyl moiety is also a critical design element. As mentioned, the propyl group contributes to the lipophilicity of the molecule. By systematically varying the length and branching of this alkyl chain, it is possible to modulate the compound's solubility, permeability, and interaction with nonpolar environments. This principle is widely used in drug design to optimize the pharmacokinetic properties of lead compounds.

Comparative Studies with Other Sulfonylated Heterocycles

To better understand the chemical properties of 1-(propylsulfonyl)-1H-1,2,4-triazole, it is instructive to compare it with other sulfonylated heterocycles, such as sulfonylated pyrazoles and imidazoles. These comparisons can highlight the unique contributions of the 1,2,4-triazole ring system.

Sulfonylated Triazoles vs. Sulfonylated Pyrazoles: Both 1,2,4-triazoles and pyrazoles are five-membered aromatic heterocycles containing nitrogen atoms. However, the arrangement of the nitrogen atoms differs, leading to distinct electronic properties. A comparative structure-activity relationship study of 1-(5-methylsulfonylpyrid-2-yl)-5-alkyl triazoles and pyrazoles as COX inhibitors revealed that both series of compounds can exhibit potent biological activity. nih.gov This suggests that both heterocyclic cores can serve as effective scaffolds for presenting key pharmacophoric features. The study also highlighted that the additional nitrogen atom in the triazole ring can contribute to binding interactions, potentially through hydrogen bonding. nih.gov

The table below summarizes some key differences between these sulfonylated heterocycles.

| Feature | Sulfonylated 1,2,4-Triazoles | Sulfonylated Pyrazoles | Sulfonylated Imidazoles |

| Nitrogen Atoms | Three | Two (adjacent) | Two (non-adjacent) |

| Electronic Nature | Generally more electron-deficient due to three nitrogen atoms | Electron-richer than triazoles | Electron-richer than triazoles |

| Hydrogen Bonding | Multiple potential sites for H-bond acceptance | Fewer potential H-bond acceptor sites than triazoles | Fewer potential H-bond acceptor sites than triazoles |

| Reported Activities | Antifungal, antibacterial, antiviral, COX inhibition nih.govnih.gov | COX inhibition, various biological activities | Antioxidant, antifungal researchgate.netnih.gov |

Q & A

Q. What are the key synthetic routes for 1-(propylsulfonyl)-1H-1,2,4-triazole?

The compound can be synthesized via sulfonylation of the 1,2,4-triazole core using propylsulfonyl chloride under controlled conditions. A related method involves hydroxymethylation of 1H-1,2,4-triazole with paraformaldehyde, followed by sulfonylation (e.g., using thionyl chloride for intermediates) . For functionalization, reagents like H₃PO₄ and PCl₃ in chlorobenzene at 100–110°C have been employed for analogous triazole derivatives, suggesting adaptable protocols for introducing sulfonyl groups .

Q. How does the sulfonyl group influence the compound’s physicochemical properties?

The sulfonyl group enhances electrophilicity and stability, affecting solubility and pKa. Studies on similar triazole derivatives show that sulfonyl substituents lower pKa values due to electron-withdrawing effects, which can be measured via potentiometric titration in multiple solvents (e.g., water, DMSO) to assess ionization behavior . Stability is further influenced by storage conditions; triazoles with sulfonyl groups are typically stored at 2–30°C to prevent decomposition .

Q. What spectroscopic techniques are optimal for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) identifies substitution patterns on the triazole ring, while Fourier-Transform Infrared (FT-IR) confirms sulfonyl (S=O) stretches (~1350–1150 cm⁻¹). Mass spectrometry (MS) provides molecular weight validation. Density Functional Theory (DFT) at the 6-311G+(d,p) level can predict structural parameters and compare them with experimental data for accuracy .

Q. What are the known biological targets of 1,2,4-triazole derivatives with sulfonyl groups?

Sulfonyl-triazole derivatives exhibit antifungal activity (e.g., propiconazole targets fungal CYP51 enzymes) and inhibit cyclooxygenase-2 (COX-2) in anti-inflammatory applications. The triazole ring’s nitrogen atoms facilitate hydrogen bonding with biological targets, enhancing binding affinity .

Q. What stability considerations are critical for storing this compound?

Storage at 2–30°C in airtight containers under inert gas (e.g., N₂) is recommended to prevent hydrolysis or oxidation. Moisture-sensitive sulfonyl groups require desiccants like silica gel .

Advanced Research Questions

Q. How can contradictions in reported biological activities of sulfonyl-triazole derivatives be resolved?

Discrepancies may arise from assay variability (e.g., cell lines, enzyme isoforms). Standardized protocols, such as using recombinant enzymes (e.g., COX-2 inhibition assays under uniform pH/temperature) and meta-analyses of structure-activity relationships (SAR), can clarify trends. Cross-validation with computational docking (e.g., AutoDock Vina) helps identify binding pose inconsistencies .

Q. What strategies enable enantiomeric synthesis of chiral sulfonyl-triazole derivatives?

Optical resolution via chiral column chromatography (e.g., using amylose-based stationary phases) or enzymatic kinetic resolution can isolate enantiomers. For racemic mixtures, asymmetric synthesis using chiral auxiliaries (e.g., Evans’ oxazolidinones) or organocatalysts is effective, as demonstrated in pesticidal triazole patents .

Q. How can computational methods predict binding affinity to target enzymes?

Molecular docking (e.g., Glide, GOLD) evaluates interactions between the sulfonyl group and enzyme active sites (e.g., COX-2’s hydrophobic pocket). Quantum mechanical calculations (DFT) assess charge distribution and frontier molecular orbitals to predict reactivity. Solvent effects are modeled using COSMO-RS .

Q. What are the challenges in designing derivatives with enhanced selectivity for fungal CYP51 over human enzymes?

Selectivity requires minimizing off-target interactions. SAR studies comparing substituent effects (e.g., propylsulfonyl vs. phenylsulfonyl) on CYP51 binding can identify critical moieties. Molecular dynamics simulations (MD) quantify binding pocket flexibility, guiding modifications to improve steric complementarity .

Q. How do solvatochromic effects impact spectroscopic analysis of sulfonyl-triazoles?

Solvent polarity alters UV-Vis absorption maxima due to changes in dipole-dipole interactions. Time-Dependent DFT (TD-DFT) simulations correlate solvent polarity parameters (e.g., Kamlet-Taft) with spectral shifts. Experimental validation in solvents like methanol, acetonitrile, and cyclohexane isolates solvatochromic behavior .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.